molecular formula C17H15BrN2O3S B5182696 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B5182696
M. Wt: 407.3 g/mol
InChI Key: MANQMDJDNFUGAM-UHFFFAOYSA-N
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Description

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its potential as a novel anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit cancer cell proliferation makes it a promising candidate for further research. However, one limitation is the lack of information on its toxicity and potential side effects, which needs to be studied further.

Future Directions

There are several future directions for research on 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Further studies are needed to understand its mechanism of action and to determine its toxicity and potential side effects. Another direction is to explore its potential in other areas of research, such as neurodegenerative diseases and inflammation. Overall, 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been achieved through various methods. One such method involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 5-bromo-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product.

Scientific Research Applications

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

properties

IUPAC Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-3-23-11-5-6-13-15(9-11)24-17(19-13)20-16(21)12-8-10(18)4-7-14(12)22-2/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANQMDJDNFUGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

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